Prednisolone 11,21-Diacetate

Description

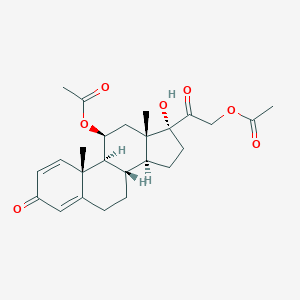

Structure

2D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDDKQGHIJOKSN-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98523-85-4 | |

| Record name | Prednisolone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Mechanisms for Prednisolone 11,21 Diacetate

Chemoenzymatic and Biotransformation Approaches in Steroid Synthesis

Chemoenzymatic and biotransformation pathways are integral to modern steroid synthesis, offering high specificity and efficiency that often surpasses purely chemical methods. tandfonline.com These approaches leverage the catalytic power of microorganisms and isolated enzymes to perform complex modifications on the steroid nucleus, reducing production costs and steps. nih.gov

Microbial Conversion of Precursors to Prednisolone (B192156) Derivatives

The microbial transformation of steroids is a cornerstone of pharmaceutical biotechnology, particularly for introducing specific structural features that enhance therapeutic activity. tandfonline.comresearchfloor.org A critical reaction in the synthesis of prednisolone is the Δ¹-dehydrogenation of hydrocortisone (B1673445) (cortisol), which introduces a double bond between carbons 1 and 2 of the steroid's A-ring. google.com This conversion is efficiently catalyzed by the Δ¹-dehydrogenase enzyme found in various microorganisms. google.com

Historically, bacteria such as Nocardioides simplex (formerly Arthrobacter simplex) and Bacterium cyclooxydans have been used for this purpose. google.com More recent studies have explored other organisms, such as Pseudomonas oleovorans, for the biotransformation of hydrocortisone to prednisolone. nih.gov Research involving the immobilization of Pseudomonas oleovorans cells in hydrogels has shown to improve reaction control and reusability, leading to high conversion yields. nih.gov For instance, repeated use of an immobilized cell system increased the prednisolone yield to 89% with a hydrocortisone bioconversion rate of 98.8%. nih.gov

**Table 1: Microbial Bioconversion of Hydrocortisone to Prednisolone by *Pseudomonas oleovorans***

| Microorganism | System | Substrate Concentration | Conversion Time | Hydrocortisone Bioconversion (%) | Prednisolone Yield (%) | Source |

|---|---|---|---|---|---|---|

| Pseudomonas oleovorans | Immobilized in PVP/PEO hydrogel | 30 mg/50 mL | 18 hours | 86.44 | Not specified | nih.gov |

| Pseudomonas oleovorans | Immobilized in PVP/PEO hydrogel (4th reuse) | Not specified | Not specified | 98.8 | 89 | nih.gov |

Beyond the initial synthesis of prednisolone, microorganisms are also employed to create a variety of hydroxylated derivatives from prednisolone itself. tandfonline.com Fungi, in particular, are effective hydroxylators. A study on the biotransformation of prednisolone using Penicillium aurantiacum resulted in the production of four different derivatives, with 20β-Hydroxyprednisolone being a main metabolite. tandfonline.com Under optimized conditions, this process converted 94.8% of the initial prednisolone into these derivatives. tandfonline.com Other microorganisms, including Klebsiella pneumoniae, have also been identified for their ability to transform prednisolone. researchgate.net

**Table 2: Microbial Biotransformation of Prednisolone by *Penicillium aurantiacum***

| Microorganism | Substrate | Key Metabolites Produced | Conversion Rate (%) | Source |

|---|---|---|---|---|

| Penicillium aurantiacum | Prednisolone | 20β-Hydroxyprednisolone, 21,21-dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione, 11β-hydroxyandrost-1,4-dien-3,17-dione, 11β,17β-dihydroxyandrost-1,4-dien-3-one | 94.8 | tandfonline.com |

Enzymatic Acetylation and Deacetylation Reactions

Enzymatic reactions provide a highly selective means of modifying steroid molecules, such as through the addition (acetylation) or removal (deacetylation) of functional groups. rsc.org Achieving site-specific acylation through purely chemical methods can be difficult due to the similar reactivity of multiple hydroxyl groups on the steroid scaffold. rsc.org

Enzymatic Acetylation: Lipases are commonly used enzymes for the regioselective acetylation of steroids. Research has demonstrated the use of immobilized lipase (B570770) from Thermomyces lanuginosus (TLL) for the acetylation of prednisolone. researchgate.net Other commercial lipases, such as Novozym 435, have also been tested for this purpose. researchgate.net The selective acetylation of the 21-hydroxyl group is a key step. The anaerobic bacterium Clostridium sporogenes has been found to produce a constitutive enzyme capable of selectively acetylating the 21-hydroxyl function of certain corticosteroids. nih.gov This high degree of selectivity is crucial for producing specific intermediates like Prednisolone 21-Acetate.

Enzymatic Deacetylation: The reverse reaction, deacetylation, is equally important. The same strain of Clostridium sporogenes that performs 21-acetylation also synthesizes a corresponding esterase for hydrolysis. nih.gov The metabolism of Prednisolone 21-Acetate to the active compound prednisolone involves hydrolysis, a reaction mediated by esterase enzymes found in tissues like the skin. nih.gov Studies have identified different esterase isoforms in subcellular fractions that are responsible for this deacetylation. nih.gov

Table 3: Enzymes in Acetylation and Deacetylation of Prednisolone

| Enzyme Type | Source Organism/Tissue | Reaction | Substrate | Product | Source |

|---|---|---|---|---|---|

| Lipase | Thermomyces lanuginosus | Acetylation | Prednisolone | Acetylated Prednisolone | researchgate.net |

| Acetylating Enzyme | Clostridium sporogenes | 21-Hydroxyl Acetylation | Corticosteroids | 21-Acetate Steroids | nih.gov |

| Esterase | Clostridium sporogenes | Deacetylation (Hydrolysis) | 21-Acetate Steroids | Corticosteroids | nih.gov |

| Esterase Isoforms | Hairless Mouse Skin | Deacetylation (Hydrolysis) | Prednisolone 21-Acetate | Prednisolone | nih.gov |

Prednisolone 11,21-Diacetate as a Key Intermediate in Derivatization of Steroid Hormones

Prednisolone and its acetylated forms, including this compound, are pivotal intermediates in the synthesis of other commercially important corticosteroids. google.com The core structure of prednisolone is the foundation for a majority of synthetically produced corticosteroids. tandfonline.com

Chemical modifications of prednisolone allow for the creation of steroids with altered biological activity. For example, prednisolone can undergo side-chain cleavage to form 11-β-hydroxy-1,4-androstadiene-3,17-dione (11-β-hydroxy ADD). researchgate.net This compound is a significant precursor for certain anabolic steroids. researchgate.net Furthermore, prednisolone is an important intermediate in the industrial synthesis of drugs such as 16α-hydroxy prednisolone and Triamcinolone Acetonide. google.com The synthesis of betamethasone (B1666872), another potent corticosteroid, can also utilize intermediates derived from the prednisolone scaffold. google.com The presence of acetate (B1210297) groups at the C11 and C21 positions, as in this compound, can serve to protect these hydroxyl groups during multi-step chemical syntheses or to modify the compound's physicochemical properties before subsequent reaction steps.

Prodrug Design Principles and Bioreversible Derivatization

Design Rationale for Acetylation at C11 and C21 Positions in Prednisolone (B192156)

Prednisolone 11,21-Diacetate is a carrier-linked prodrug of prednisolone, designed to enhance its therapeutic efficacy by modifying its physicochemical properties through diesterification.

The primary goal of acetylating prednisolone at the C11 and C21 positions is to increase its lipophilicity (fat solubility). nih.gov Prednisolone itself has limited solubility in lipids. chemicalbook.com By converting the hydroxyl groups at the C11 and C21 positions to acetate (B1210297) esters, the molecule becomes significantly more hydrophobic. nih.gov This change in physicochemical properties is a common strategy to improve a drug's ability to permeate biological membranes through passive diffusion. nih.gov The acetate esters mask the polar hydroxyl groups, leading to a molecule with a more favorable partition coefficient for traversing lipid bilayers.

Table 1: Comparison of Physicochemical Properties

| Property | Prednisolone | This compound | Effect of Di-acetylation |

|---|---|---|---|

| Water Solubility | Very slightly soluble chemicalbook.com | Poorly soluble/insoluble wikipedia.orgapexbt.com | Decreased aqueous solubility |

| Lipid Solubility | Lower | Higher | Increased lipophilicity/hydrophobicity nih.gov |

| Polarity | More polar | Less polar | Decreased polarity |

| LogP (Octanol/Water) | 1.332 (for 21-acetate) nih.gov | 3.0 lookchem.com | Increased partition coefficient |

LogP value for Prednisolone 21-Acetate is provided as a reference point for a mono-esterified derivative.

The enhanced lipophilicity of this compound is particularly advantageous for topical ophthalmic applications. The cornea is a multi-layered barrier that is generally more permeable to lipophilic compounds. nih.gov Ester-based corticosteroids are well-established for treating inflammatory eye diseases. reviewofoptometry.com

The acetate form of prednisolone demonstrates excellent ocular penetration. nih.gov By increasing the hydrophobicity of the parent drug, the diacetate derivative can more effectively partition into and diffuse across the corneal epithelium and stroma. nih.gov This improved permeability allows for higher concentrations of the active drug to reach the target tissues within the eye, such as the cornea and anterior chamber. reviewofcontactlenses.com This strategy of creating ester prodrugs has been shown to be effective for improving the transcorneal permeability of prednisolone. nih.gov

In Vivo Bioconversion Mechanisms and Kinetics

Once this compound has permeated the target tissue, it must be converted to its active form, prednisolone, to exert its pharmacological effect. This activation is achieved through the enzymatic hydrolysis of the two ester bonds.

The biotransformation is catalyzed by esterase enzymes, such as carboxylesterases, which are widely distributed throughout the body, including in ocular tissues and blood. nih.gov These enzymes cleave the acetate groups at both the C11 and C21 positions, releasing the active prednisolone and two molecules of acetic acid.

Research indicates that the rate of hydrolysis may differ between the two positions. The ester bond at the C21 position is generally hydrolyzed more rapidly than the one at the C11 position. This difference in kinetics is attributed to reduced steric hindrance at the C21 primary hydroxyl group compared to the more sterically hindered C11 secondary hydroxyl group. The successful cleavage of these ester bonds is critical, as the free hydroxyl groups are necessary for the drug to bind to the glucocorticoid receptor and initiate its anti-inflammatory action.

Table 2: In Vivo Bioconversion of this compound

| Step | Process | Enzyme Class | Result |

|---|---|---|---|

| Activation | Enzymatic Hydrolysis | Esterases (e.g., Carboxylesterases) | Cleavage of acetate groups at C11 and C21 positions |

| Product | Active Drug Release | N/A | Release of active Prednisolone |

| Byproduct | Carrier Removal | N/A | Release of Acetic Acid |

| Kinetics | Differential Hydrolysis | Esterases | Hydrolysis at C21 is typically faster than at C11 |

Enzymatic Hydrolysis of Ester Bonds to Release Prednisolone

The therapeutic activity of this compound is contingent upon the in vivo hydrolysis of its two ester bonds to release the active prednisolone. This biotransformation is primarily an enzymatic process where the ester linkages are cleaved, liberating prednisolone and acetic acid.

The general reaction for this hydrolysis is as follows:

This compound + 2 H₂O → Prednisolone + 2 Acetic Acid

This reaction is catalyzed by a class of enzymes known as esterases. Research suggests that the hydrolysis of the ester bond at the 21-position occurs more rapidly than at the 11-position. This is likely due to the C21 primary hydroxyl group being less sterically hindered compared to the C11 secondary hydroxyl group, making it more accessible to the active site of the hydrolyzing enzymes. The successful cleavage of these ester bonds is critical for the therapeutic efficacy of the drug, as the free hydroxyl groups are necessary for binding to the glucocorticoid receptor.

Identification and Characterization of Relevant Esterases and Hydrolases

The enzymes primarily responsible for the hydrolysis of this compound belong to the carboxylesterase family. These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, intestines, and blood plasma. Carboxylesterases are crucial in the metabolism of a wide variety of ester-containing drugs and other xenobiotics.

While specific studies characterizing the esterases involved in the hydrolysis of this compound are limited, research on similar corticosteroid esters provides valuable insights. For instance, studies on the metabolism of prednisolone 21-acetate in hairless mouse skin homogenates have demonstrated the presence of hydrolytic activity in both the microsomal and cytosolic fractions of skin cells, indicating the involvement of multiple esterase isoforms.

Kinetic Studies of Prodrug Activation In Vitro and Ex Vivo

Kinetic studies are essential for understanding the rate and efficiency of the conversion of this compound to prednisolone. These studies are often conducted using in vitro and ex vivo models.

| System | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Hairless Mouse Skin Homogenate | 14.2 | 0.67 |

| Esterase Solution | 10.2 | 1,886 |

Data sourced from a study on the related compound, prednisolone 21-acetate, and is provided for comparative purposes.

Ex Vivo Studies: Ex vivo studies, which use intact tissues or organs, offer a more physiologically relevant model for assessing prodrug activation. For example, studies with excised human skin have been employed to evaluate the cleavage of corticosteroid diesters. These studies provide valuable information on how the prodrug is metabolized in a complex biological environment, taking into account factors such as tissue structure and the presence of various cell types and enzymes.

Biotransformation and Metabolic Pathways Research of Prednisolone 11,21 Diacetate and Its Metabolites

Primary Metabolism of Prednisolone (B192156) 11,21-Diacetate

The initial and essential step in the bioactivation of Prednisolone 11,21-Diacetate is the cleavage of its ester groups to release the pharmacologically active compound, Prednisolone.

This compound is converted to its active form, Prednisolone, through the enzymatic hydrolysis of its acetate (B1210297) ester bonds at both the C11 and C21 positions. This biotransformation is catalyzed by a class of enzymes known as esterases, which are widely distributed throughout the body. Research indicates that the hydrolysis at the 21-position tends to occur more rapidly than at the 11-position, a phenomenon attributed to reduced steric hindrance at the C21 primary hydroxyl group compared to the C11 secondary hydroxyl group. The successful cleavage of these ester bonds is fundamental for the therapeutic efficacy of the drug, as the presence of free hydroxyl groups is necessary for binding to the glucocorticoid receptor. Carboxylesterases are a key type of esterase implicated in the hydrolysis of ester-containing drugs like this compound.

Table 1: Key Enzymes in the Hydrolysis of Corticosteroid Esters

| Enzyme Class | Specific Enzyme Type | Location | Role in Metabolism |

| Hydrolases | Esterases (e.g., Carboxylesterases) | Widely distributed in the body (e.g., liver, plasma, tissues) | Catalyze the hydrolysis of ester bonds, converting prodrugs like this compound to their active forms. |

Subsequent Metabolic Pathways of Prednisolone

Following its formation from this compound, Prednisolone undergoes extensive metabolism, primarily through Phase I reactions. These reactions modify the structure of Prednisolone, leading to the formation of various metabolites.

Phase I metabolic reactions of Prednisolone include a reversible conversion to Prednisone (B1679067), as well as hydroxylation and reduction reactions that further alter its structure and activity. clinpgx.org

Prednisolone and Prednisone exist in a state of reversible interconversion. Prednisone itself is a prodrug that is converted to the active Prednisolone in the liver. nih.govdrugbank.comyoutube.comnih.gov This conversion is a critical step for the biological activity of Prednisone. bmj.com Conversely, Prednisolone can be converted back to Prednisone in various tissues. clinpgx.org This interconversion is a key aspect of their shared metabolic pathway. Studies in patients with liver disease have shown that the conversion of Prednisone to Prednisolone can be impaired, suggesting that in such cases, Prednisolone may be the preferred therapeutic agent. bmj.comnih.gov A study demonstrated that oral Prednisone is completely converted to Prednisolone during first-pass hepatic metabolism. endocrine-abstracts.org

Hydroxylation is a significant pathway in the metabolism of Prednisolone. The cytochrome P450 enzyme system, particularly CYP3A4, is involved in these reactions. clinpgx.orgnih.gov One of the main hydroxylation products is 6β-hydroxy-prednisolone. clinpgx.org The formation of this metabolite can be significantly decreased by the co-administration of CYP3A4 inhibitors like ketoconazole. clinpgx.org In addition to C6-hydroxylation, other hydroxylation reactions can occur, leading to a variety of hydroxylated metabolites. For instance, the synthesis of 18-hydroxylated Prednisolone has been reported. nih.gov

Table 2: Major Hydroxylation Metabolites of Prednisolone

| Metabolite | Position of Hydroxylation | Key Enzyme Involved | Significance |

| 6β-hydroxy-prednisolone | C6 | CYP3A4 | A major metabolite formed through oxidation. clinpgx.org |

| 18-hydroxy-prednisolone | C18 | Not specified | A synthesized derivative of Prednisolone. nih.gov |

The reduction of the C20 ketone group is another important Phase I metabolic pathway for Prednisolone. clinpgx.org This reaction leads to the formation of 20α- and 20β-dihydro-prednisolone. clinpgx.org These reduced metabolites are among the main metabolites of Prednisolone found in urine. clinpgx.org The enzymes responsible for this reduction are likely members of the aldo-keto reductase (AKR) 1C family, although the exact enzymatic mechanism has not been fully elucidated. clinpgx.org The reduction of the C20 carbonyl group can also occur in Prednisone, leading to 20α- and 20β-dihydro-prednisone. clinpgx.org

Table 3: Products of C20 Carbonyl Group Reduction

| Parent Compound | Reduced Metabolite(s) | Enzyme Family (Probable) |

| Prednisolone | 20α-dihydro-prednisolone, 20β-dihydro-prednisolone | AKR1C |

| Prednisone | 20α-dihydro-prednisone, 20β-dihydro-prednisone | AKR1C |

Phase I Metabolic Reactions

Enzyme Systems Involved in Phase I Metabolism (e.g., Cytochrome P450 enzymes like CYP3A4, Aldo-Keto Reductases)

The initial and rate-limiting step in the metabolism of this compound is its activation via hydrolysis. Following this activation, the resultant prednisolone undergoes further Phase I metabolic reactions primarily mediated by Cytochrome P450 (CYP) enzymes and Aldo-Keto Reductases (AKRs).

The activation of this compound to its pharmacologically active form, prednisolone, is accomplished through the enzymatic hydrolysis of its two ester bonds. This biotransformation involves the cleavage of the acetate groups at both the C-11 and C-21 positions of the steroid nucleus, a reaction catalyzed by various esterase enzymes widely distributed throughout the body.

In addition to oxidation by CYP enzymes, prednisolone is also a substrate for reductive enzymes from the aldo-keto reductase (AKR) superfamily. clinpgx.orgnih.gov Members of the AKR1C subfamily, such as AKR1C1, catalyze the reduction of the C-20 ketone group of prednisolone to produce the hydroxylated metabolites, 20α-dihydroprednisolone and 20β-dihydroprednisolone. clinpgx.orgclinpgx.org These enzymes play a crucial role in modulating the activity of steroid hormones. nih.govoup.com

| Enzyme Family | Specific Enzyme | Reaction Catalyzed | Metabolite(s) Formed |

| Esterases | Carboxylesterases | Hydrolysis of acetate esters at C-11 and C-21 | Prednisolone |

| Cytochrome P450 | CYP3A4 | 6β-hydroxylation | 6β-hydroxy-prednisolone |

| CYP3A5 | 6β-hydroxylation (minor pathway) | 6β-hydroxy-prednisolone | |

| Aldo-Keto Reductase | AKR1C Family (e.g., AKR1C1) | C-20 ketoreduction | 20α-dihydroprednisolone, 20β-dihydroprednisolone |

Phase II Metabolic Reactions: Conjugation Pathways

Following Phase I metabolism, prednisolone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. The primary conjugation pathways are glucuronidation and sulfate (B86663) conjugation. nih.gov

Glucuronidation is a major pathway in the elimination of prednisolone metabolites. This reaction involves the transfer of glucuronic acid to the steroid molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netoup.com In vitro studies have identified UGT2B7 as the primary enzyme responsible for the glucuronidation of prednisone, the metabolic precursor to prednisolone. clinpgx.org UGT2B17 and UGT1A3 have also been shown to have activity, although weaker. clinpgx.org It is probable that these same enzymes are involved in the conjugation of prednisolone and its hydroxylated metabolites. clinpgx.org The resulting glucuronide conjugates are more hydrophilic and are readily excreted in the urine. nih.gov

| UGT Enzyme | Relative Activity in Prednisone/Prednisolone Conjugation |

| UGT2B7 | Main contributing enzyme clinpgx.org |

| UGT2B17 | Weak activity clinpgx.org |

| UGT1A3 | Weak activity clinpgx.org |

In addition to glucuronidation, sulfate conjugation is another Phase II pathway for the metabolism of prednisolone. Metabolites of prednisone and prednisolone are excreted in the urine as both sulfate and glucuronide conjugates. nih.govdrugbank.com This process, catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfonate group to the steroid, further increasing its polarity and facilitating renal clearance.

Comparative Biotransformation Studies with Other Prednisolone Esters (e.g., Prednisolone 21-Acetate)

The biotransformation of this compound can be compared with that of its mono-ester counterpart, Prednisolone 21-Acetate, to understand the impact of the esterification pattern on the metabolic profile. The primary difference lies in the initial hydrolysis step required for activation.

This compound possesses two ester groups, at the C-11 and C-21 positions, both of which must be cleaved to release the active prednisolone molecule. In contrast, Prednisolone 21-Acetate requires the hydrolysis of only a single ester at the C-21 position. wikipedia.org

Research suggests that the rate of hydrolysis can differ between the two ester positions on the diacetate molecule. The hydrolysis at the C-21 position is believed to occur more rapidly than at the C-11 position. This difference is attributed to lower steric hindrance at the C-21 primary hydroxyl group compared to the more sterically hindered C-11 secondary hydroxyl group. This differential rate implies a stepwise activation process, where Prednisolone 11-Acetate may be formed as an intermediate metabolite before complete activation to prednisolone.

| Compound | Ester Position(s) | Hydrolysis Requirement for Activation | Notes |

| This compound | C-11 and C-21 | Cleavage of two ester bonds | Hydrolysis at C-21 is faster than at C-11 |

| Prednisolone 21-Acetate | C-21 | Cleavage of one ester bond | Direct precursor to prednisolone via single hydrolysis step |

Advanced Analytical Methodologies for Prednisolone 11,21 Diacetate and Its Metabolites

Chromatographic Separation and Quantification Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical workflow for corticosteroids like Prednisolone (B192156) 11,21-Diacetate. These methods allow for the separation and quantification of the parent drug from its related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a critical first step in the analysis of Prednisolone 11,21-Diacetate. Validation of the developed method according to guidelines from the International Conference on Harmonisation (ICH) ensures its accuracy, precision, and reliability for routine use in quality control laboratories.

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of prednisolone and its derivatives, including this compound. nih.gov This method typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A significant challenge in the analysis of prednisolone-related compounds is achieving adequate separation of structurally similar substances. For instance, the separation of prednisolone from hydrocortisone (B1673445), which only differs by a double bond at the C-1 position, can be particularly difficult. nih.gov Similarly, for this compound, a key analytical objective is to resolve it from potential impurities such as mono-acetylated derivatives (e.g., Prednisolone 21-Acetate).

Stability-indicating RP-HPLC methods are developed to separate the active pharmaceutical ingredient from its potential degradation products that may form under various stress conditions (e.g., acidic, basic, oxidative, and thermal stress). nih.gov

A typical RP-HPLC method for the analysis of corticosteroids, which can be adapted for this compound, is outlined in the table below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Temperature | 25°C |

This table presents a generalized set of starting conditions for the HPLC analysis of corticosteroids. Method optimization is required for specific applications.

Achieving baseline separation of all relevant peaks is a primary goal of HPLC method development. This ensures accurate quantification of each component without interference from others. Optimization of chromatographic conditions involves adjusting various parameters to improve resolution (Rs), the measure of separation between two peaks.

Key parameters that are optimized include:

Mobile Phase Composition: The ratio of the aqueous and organic components of the mobile phase is critical. For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, is often employed to achieve better separation. For example, a gradient system consisting of acetonitrile/tetrahydrofuran/water has been successfully used for the separation of prednisolone and its related substances. nih.gov

Column Chemistry and Dimensions: The choice of the stationary phase (e.g., C18, C8) and the column's length, internal diameter, and particle size all influence separation efficiency. Columns with smaller particle sizes (e.g., 3 µm) can provide higher resolution. nih.gov

Flow Rate: Adjusting the flow rate of the mobile phase can impact resolution and analysis time.

Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the separation.

A successful optimization results in a method where the resolution between critical peak pairs, such as this compound and its mono-acetylated precursors, is greater than 1.5, indicating baseline separation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of drug metabolites in biological matrices. researchgate.net For this compound, it is anticipated that the initial metabolic step is the hydrolysis of the acetate (B1210297) groups to yield prednisolone, which is then further metabolized. Therefore, studies on prednisolone metabolism provide a strong indication of the downstream metabolites of this compound.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. nih.gov By determining the precise elemental composition of a metabolite, HRMS significantly narrows down the possibilities for its chemical formula.

In studies of prednisolone metabolism, LC-MS/MS has been used to identify a large number of metabolites in human urine. nih.govresearchgate.net These include products of oxidation, reduction, and hydroxylation. The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide crucial information about the structure of the metabolites, allowing for the localization of metabolic modifications on the steroid backbone. For example, neutral loss scans can indicate the loss of specific functional groups, aiding in the characterization of the metabolite's structure. nih.gov

A study on prednisolone metabolism identified twenty metabolites, eleven of which had not been previously described. nih.gov This highlights the power of modern mass spectrometric techniques in discovering novel biotransformation pathways.

Table of Identified Prednisolone Metabolites

| Metabolite | Biotransformation |

| Prednisone (B1679067) | Oxidation |

| 20α-dihydroprednisolone | Reduction |

| 20β-dihydroprednisolone | Reduction |

| 6α-hydroxyprednisolone | Hydroxylation |

| 6β-hydroxyprednisolone | Hydroxylation |

| 20α-dihydroprednisone | Reduction |

| 20β-dihydroprednisone | Reduction |

This table lists some of the key metabolites of prednisolone that have been identified using LC-MS/MS. These are expected to be the major downstream metabolites following the initial hydrolysis of this compound to prednisolone.

Metabolic profiling, or metabolomics, aims to provide a comprehensive overview of the metabolites present in a biological system. nih.gov LC-MS/MS is a key analytical platform in these studies. By comparing the metabolic profiles of biological samples (e.g., urine, plasma) before and after the administration of this compound, researchers can identify the full spectrum of its metabolites. nih.govd-nb.info

These studies can reveal the primary and secondary pathways of biotransformation. For instance, after oral administration of prednisolone, a wide array of metabolites can be detected in urine, with maximum excretion rates typically observed within the first 24 hours. nih.gov Many of these metabolites can remain detectable for several days. nih.gov

Metabolic profiling studies are not only crucial for understanding the disposition of a drug but also for identifying potential biomarkers of its effects or side effects. nih.govnih.gov For example, studies on prednisolone have shown that it can significantly alter the levels of endogenous metabolites, such as amino acids and carnitine derivatives, in urine. nih.gov

Molecular Pharmacology and Receptor Interaction Research of Active Prednisolone Derived from Prodrug

Glucocorticoid Receptor (GR) Binding Affinity Studies

The therapeutic efficacy of prednisolone (B192156) is intrinsically linked to its binding affinity for the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a steroid influences its biological activity. For glucocorticoids, these studies aim to correlate physicochemical properties with their binding affinity to the GR. While specific QSAR models exclusively for prednisolone are not extensively detailed in readily available literature, general principles for corticosteroids are well-established and applicable.

QSAR models for corticosteroids have successfully been developed to predict relative receptor affinity, systemic clearance, and other pharmacokinetic parameters. nih.gov These models often utilize molecular and submolecular descriptors generated through computational programs. The goal is to identify key structural features that govern the interaction between the steroid and the receptor, which can aid in the design of new glucocorticoids with improved therapeutic profiles. nih.gov For instance, a study on a set of steroidal ligands categorized them based on their binding potency (strong, moderate, and weak) and found that the van der Waals surface area was a key descriptor for predicting strong binders. uni-ruse.bg

The binding affinity and selectivity of glucocorticoids for the GR are highly dependent on the various substitutions on the steroid molecule. nih.gov Specific chemical modifications to the basic steroid structure can dramatically alter its pharmacological properties.

Key structural modifications and their effects include:

Hydroxylation: The presence of a hydroxyl group at carbon 11 is crucial for glucocorticoid activity. uomustansiriyah.edu.iq Additionally, substitutions with a 17α-OH or 21-OH group generally lead to an increase in binding affinity. nih.gov

Fluorination: The addition of a fluorine atom at the 9α-position enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq

Esterification: The addition of ester groups at the C-17 and C-21 positions can increase both the binding affinity for the receptor and the lipophilicity of the steroid. However, 21-esters have been shown to have lower binding affinity than the parent alcohol. nih.gov

Double Bonds: The introduction of a double bond between carbons 1 and 2 in the A ring of cortisol to form prednisolone increases glucocorticoid potency.

These substitutions influence not only the affinity for the GR but also for other receptors, such as the mineralocorticoid receptor (MR), thereby affecting the selectivity of the drug. ersnet.org

| Substitution | Effect on GR Binding Affinity | Effect on Lipophilicity |

|---|---|---|

| 17α-OH or 21-OH group | Increase | Decrease |

| 17α-OAc or 21-OAc group | Decrease | Increase |

| Elongation of ester chain (acetate to valerate) at C-17 and C-21 | Increase | Increase |

Mechanisms of Glucocorticoid Receptor Activation and Downstream Signaling

Upon binding to prednisolone in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. wikipedia.org In the nucleus, the activated prednisolone-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression. wikipedia.orgnih.gov

Transactivation: The prednisolone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This binding typically leads to the upregulation of gene transcription. This process, known as transactivation, is responsible for many of the metabolic side effects of glucocorticoids. nih.govnih.gov The GR homodimer recognizes an inverted hexameric palindrome separated by three base pairs. nih.gov

Transrepression: The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression. nih.govwikipedia.org In this mechanism, the prednisolone-GR monomer does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). wikipedia.orgatsjournals.org This protein-protein interaction inhibits the activity of these pro-inflammatory transcription factors, thereby downregulating the expression of inflammatory genes. wikipedia.org

The anti-inflammatory and immunosuppressive actions of prednisolone are a direct consequence of the modulation of key signaling pathways:

Inhibition of NF-κB Pathway: NF-κB is a critical transcription factor that promotes the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. oup.com Prednisolone, through the GR, can inhibit NF-κB signaling by preventing its nuclear translocation. physiology.org

Inhibition of AP-1 Pathway: AP-1 is another transcription factor involved in inflammatory and immune responses. mdpi.com The activated GR can physically interact with and repress the transcriptional activity of the AP-1 complex. atsjournals.org

Upregulation of Anti-inflammatory Genes: Through transactivation, the prednisolone-GR complex can increase the expression of anti-inflammatory proteins.

Comparison of Receptor Interactions with Other Synthetic Corticosteroids

Synthetic corticosteroids vary in their potency, which is correlated with their binding affinity for the glucocorticoid receptor. touro.edu Prednisolone serves as a cornerstone for comparison due to its intermediate potency and well-characterized effects.

Below is a comparison of the relative anti-inflammatory potency and equivalent doses of several common synthetic corticosteroids, with prednisolone as the reference.

| Glucocorticoid | Relative Anti-inflammatory Potency | Approximate Equivalent Dose (mg) |

|---|---|---|

| Hydrocortisone (B1673445) | 1 | 20 |

| Prednisolone | 4 | 5 |

| Methylprednisolone (B1676475) | 5 | 4 |

| Triamcinolone | 5 | 4 |

| Betamethasone (B1666872) | 25-40 | 0.6 |

| Dexamethasone | 30 | 0.75 |

Note: This table is adapted from various sources and provides a general comparison. e-jnc.orggpnotebook.comnih.govhealth.gov.au

Studies have shown that betamethasone produces a more profound suppression of plasma cortisol than an equivalent anti-inflammatory dose of prednisolone, indicating differences in their potency and receptor interactions. nih.gov The structural differences among these corticosteroids, such as the presence of a 16-methyl group in methylprednisolone or a 9α-fluoro group in dexamethasone, account for their varied binding affinities and potencies. nih.gov

Future Research Directions and Translational Applications

Development of Novel Prodrugs for Enhanced Therapeutic Efficacy and Targeted Delivery

The development of prodrugs is a key strategy to improve the physicochemical and biopharmaceutical properties of parent drugs like prednisolone (B192156). mdpi.com Research in this area aims to enhance aqueous solubility, improve permeability, and enable targeted delivery, thereby increasing therapeutic efficacy and minimizing systemic side effects. nih.govnih.gov

One promising approach involves the synthesis of amino acid and dipeptide conjugates of prednisolone. nih.govnih.gov These prodrugs are designed to leverage membrane influx transporters to improve absorption and bypass efflux pumps like P-glycoprotein (P-gp), which can limit drug efficacy by actively transporting the drug out of cells. nih.govnih.gov For instance, studies have shown that prednisolone itself is an excellent substrate for P-gp. nih.gov

A notable example is the development of Valine-Valine-Prednisolone (VVP), a dipeptide prodrug. nih.gov Research has demonstrated that VVP possesses significantly higher aqueous solubility compared to prednisolone and exhibits greater stability in acidic conditions. nih.govnih.gov Importantly, VVP shows a lower affinity for the P-gp efflux pump and a high affinity for peptide transporters, which can enhance its permeation across cellular barriers. nih.govnih.gov The slow enzymatic hydrolysis of VVP allows for the sustained regeneration of the active prednisolone. nih.govnih.gov This transporter-targeted prodrug strategy represents a viable method to overcome the limitations of conventional prednisolone delivery. nih.gov

Another area of investigation involves nitric oxide (NO)-donating prednisolone derivatives, such as NCX-1015. This compound is designed to release NO, which can enhance the anti-inflammatory effects of the glucocorticoid. researchgate.net Such novel conjugates aim to combine the properties of multiple therapeutic agents into a single molecule for improved performance. nih.gov

| Property | Prednisolone | Valine-Valine-Prednisolone (VVP) | Reference |

|---|---|---|---|

| Aqueous Solubility | Low | Significantly Higher | nih.govnih.gov |

| P-glycoprotein (P-gp) Interaction | High (Substrate) | Lower Affinity | nih.govnih.gov |

| Affinity for Peptide Transporters | Low | High | nih.gov |

| Transepithelial Permeability | Base Level | Significantly Higher | nih.govnih.gov |

Integrated Metabolomics and Systems Biology Approaches to Prednisolone 11,21-Diacetate Biotransformation

Understanding the metabolic fate of prednisolone is crucial for optimizing its therapeutic use and developing new derivatives. Integrated metabolomics and systems biology offer powerful tools to study the complex biotransformation pathways of steroids. researchgate.net

Prednisone (B1679067), a closely related compound, is both a prodrug and a metabolite of prednisolone. upf.edu The biotransformation of these compounds is extensive, with phase I metabolic reactions including oxidation, reduction, and hydroxylation. clinpgx.org After administration, prednisolone is converted into at least 20 different metabolites and their conjugates before excretion. clinpgx.org Key metabolites found in urine include 20α- and 20β-dihydro-prednisone, 20α- and 20β-dihydro-prednisolone, and 6β-hydroxy-prednisolone. upf.educlinpgx.org

Urine metabolomics has emerged as a non-invasive method to monitor the systemic effects of glucocorticoids. nih.gov Studies in healthy volunteers have shown that even a single dose of prednisolone can cause significant, dose-dependent changes in the urinary metabolic profile, altering the levels of numerous metabolites. nih.gov For example, acute treatment increases urinary levels of proteinogenic amino acids and carnitine derivatives, providing insights into glucocorticoid-induced muscle protein catabolism. nih.gov

Systems biology approaches can help elucidate the broader physiological impact of these metabolic changes. For example, metabolomic analysis of serum from patients undergoing chronic prednisone treatment revealed significant alterations primarily in glycerophospholipid and arachidonic acid pathways. researchgate.net Specifically, the treatment leads to a downregulation of arachidonic acid metabolism, which reduces the production of pro-inflammatory metabolites. researchgate.net These integrated approaches can help identify biomarkers for drug effects and guide the development of improved synthetic glucocorticoids with more favorable metabolic profiles. nih.gov

Advanced Computational Chemistry and Molecular Modeling in Steroid Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the design and development of new therapeutics by providing insights at an atomic level. longdom.orgsteeronresearch.com These methods are increasingly applied to steroid drug design to predict molecular interactions, optimize drug candidates, and understand their behavior in biological systems. steeronresearch.comalliedacademies.org

Molecular dynamics (MD) simulations are used to study the movement and interaction of molecules over time. steeronresearch.com Such simulations have been employed to investigate the encapsulation of prednisolone within polymeric carriers like Poly Lactic-co-Glycolic acid (PLGA). researchgate.net These studies analyze polymer-drug interactions, drug encapsulation efficiency, and water uptake to develop optimal drug delivery systems with sustained release profiles. researchgate.net Other MD simulations have explored the effects of prednisolone concentration on lung surfactant monolayers, which is crucial for designing drugs for respiratory conditions. uts.edu.au

Molecular docking is another computational technique that predicts how a drug molecule binds to its target protein. alliedacademies.org This allows for the screening of large libraries of compounds to identify potential new drugs and to understand the structural basis of their activity. openmedicinalchemistryjournal.com For prednisolone derivatives, these methods can be used to design molecules with higher binding affinity and specificity for the glucocorticoid receptor, potentially enhancing therapeutic effects while minimizing off-target interactions. researchgate.net By combining techniques like quantum mechanics and molecular modeling, researchers can visualize molecular shapes, predict drug-target interactions, and assess properties like absorption, distribution, metabolism, and excretion (ADMET) before synthesis, significantly reducing the time and cost of development. steeronresearch.comalliedacademies.org

Research into Biocatalysis for Sustainable and Efficient Production of Prednisolone Derivatives

The production of steroid drugs often involves complex, multi-step chemical syntheses. researchgate.net Biocatalysis, which uses microorganisms or isolated enzymes to perform specific chemical reactions, offers a more sustainable and efficient alternative. scispace.com Microbial transformations are highly regio- and stereospecific, allowing for precise modifications of the steroid structure that are difficult to achieve through conventional chemistry.

A key step in the synthesis of many corticosteroids, including prednisolone, is the Δ1-dehydrogenation of a hydrocortisone (B1673445) precursor. researchgate.net This reaction is efficiently catalyzed by the enzyme Δ1-ketosteroid dehydrogenase (KSTD), found in various microorganisms. researchgate.net The use of whole-cell biocatalysts, such as Pseudomonas oleovorans and Arthrobacter simplex, has been extensively studied for the conversion of hydrocortisone to prednisolone. nih.govnih.gov Immobilizing microbial cells in polymer hydrogels can increase the efficiency and operational stability of the bioconversion process, allowing for repeated use of the biocatalyst and achieving high product yields. nih.gov Research has shown that using immobilized P. oleovorans, the bioconversion of hydrocortisone to prednisolone can reach 98.8%, with a product yield of 89% after four repeated uses. nih.gov

Fungi are also explored for their ability to modify prednisolone. For instance, Penicillium aurantiacum has been shown to hydroxylate prednisolone, producing several derivatives, with 20β-Hydroxyprednisolone being a main metabolite. tandfonline.comtandfonline.com Under optimized fermentation conditions, this process converted approximately 94.8% of the initial prednisolone. tandfonline.comtandfonline.com Furthermore, cytochrome P450-based systems, like CYP106A2 from Bacillus megaterium, can perform highly selective 15β-hydroxylation of prednisone, creating novel derivatives that are promising candidates for further drug development. nih.gov These biocatalytic approaches are central to the "green chemistry" movement, aiming for more sustainable industrial processes for steroid production. scispace.com

| Microorganism/Enzyme | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas oleovorans (immobilized) | Hydrocortisone | Prednisolone | Achieved 98.8% bioconversion and 89% yield after 4 cycles. | nih.gov |

| Arthrobacter simplex | Hydrocortisone | Prednisolone | Efficiently catalyzed the dehydrogenation, achieving up to 93.9% conversion in 24 hours. | nih.gov |

| Penicillium aurantiacum | Prednisolone | Hydroxy derivatives (e.g., 20β-Hydroxyprednisolone) | Converted ~94.8% of prednisolone under optimized conditions. | tandfonline.comtandfonline.com |

| CYP106A2 from Bacillus megaterium | Prednisone | 15β-hydroxyprednisone | Highly selective 15β-hydroxylation. | nih.gov |

Q & A

Basic: How can researchers optimize the synthesis of Prednisolone 11,21-Diacetate for high purity?

Methodological Answer:

Synthesis optimization requires a stepwise approach:

- Step 1: Start with prednisolone as the precursor. Acetylate the 11-β and 21-hydroxyl groups using acetic anhydride in anhydrous conditions, as described in impurity profiling studies .

- Step 2: Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to detect intermediates (e.g., mono-acetylated byproducts).

- Step 3: Purify via column chromatography or recrystallization using ethanol-water mixtures to isolate the diacetylated product. Validate purity using NMR (e.g., ¹H and ¹³C to confirm acetylation at C11 and C21) and mass spectrometry .

- Critical Note: Ensure anhydrous conditions to avoid hydrolysis of acetyl groups during synthesis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy:

- Chromatography:

Advanced: How should researchers design experiments to profile impurities in this compound batches?

Methodological Answer:

Impurity profiling involves:

- Step 1: Identify potential impurities (e.g., mono-acetylated derivatives, oxidation products) using forced degradation studies under acidic, basic, oxidative, and thermal stress conditions .

- Step 2: Develop a gradient HPLC method with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to separate impurities. Use a diode-array detector for spectral comparison .

- Step 3: Characterize impurities via high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments to differentiate positional isomers (e.g., 11-acetyl vs. 21-acetyl) .

- Data Interpretation: Cross-reference results with pharmacopeial standards (e.g., EP Impurity C) .

Advanced: What methodologies are used to investigate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In Vitro Studies:

- In Vivo Studies:

- Administer the compound to rodent models and collect plasma/urine samples at timed intervals. Extract metabolites using solid-phase extraction (SPE) and analyze via UPLC-MS/MS .

- Data Analysis:

- Use software (e.g., MetaboLynx) to map metabolic pathways. Compare with known prednisolone metabolism (e.g., CYP3A4-mediated transformations) .

Advanced: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Experimental Design:

- Analytical Endpoints:

Advanced: How should researchers resolve contradictions in pharmacological data across studies on this compound?

Methodological Answer:

- Systematic Review:

- Heterogeneity Analysis:

- Meta-Regression:

Advanced: What strategies are recommended for validating analytical methods for this compound in complex matrices?

Methodological Answer:

- Method Validation Parameters:

- Specificity: Test against structurally similar steroids (e.g., Prednisolone 17,21-Diacetate) .

- Linearity: Prepare calibration curves (0.1–200 µg/mL) in biological matrices (plasma, tissue homogenates).

- Recovery: Spike pre-dose samples with known concentrations and calculate extraction efficiency (aim >85%) .

- Cross-Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.